[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Description
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with an acetic acid moiety. This compound is of interest in medicinal chemistry due to its structural similarity to peroxisome proliferator-activated receptor (PPAR) ligands and enzyme inhibitors (e.g., ADAMTS5) .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)12-13-7-10(17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQJSQJJUBFDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by subsequent reactions to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, leading to various reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction: Products include reduced thiazole derivatives and acetic acid derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid and related thiazole derivatives have a variety of applications, primarily in the development of anti-inflammatory agents and as building blocks for synthesizing more complex molecules with potential therapeutic uses .
Anti-inflammatory Applications
- Thiazole-5-acetic Acids: Certain thiazole-5-acetic acids, including derivatives where R' represents a 4-substituted-phenyl group, exhibit marked anti-inflammatory activity, especially when administered topically, with low toxicity .
- Structure-Activity Relationship: Research indicates that the anti-inflammatory activity of thiazoles is affected by their substitution patterns. For instance, a study showed that 4-methoxy and 4-carboxy substitutions significantly reduced activity when R2 was 4-chlorophenyl .
Synthesis and Derivatives
- Synthesis of Isoindole Derivatives: [2-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione, a derivative of thiazole, can be synthesized by refluxing 4-(4-methoxyphenyl) thiazol-2-amine with phthalic anhydride in glacial acetic acid .
- Crystallographic Data: The crystal structure of [2-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione has been determined, providing detailed information on its molecular arrangement and interactions .
Nrf2 Activation and Neuroprotection
- Nrf2 Activators: Organosulfur compounds, including sulfone derivatives, have been identified as Nuclear factor erythroid 2-related factor 2 (Nrf2) activators .
- Parkinson's Disease Models: Certain sulfone derivatives have shown promise in Parkinson's disease models by activating the Nrf2 pathway, which reduces neuroinflammation through antioxidant and anti-inflammatory properties . For example, compound 4 ((E)-1-chloro-2-(2-((2-methoxyphenyl)sulfonyl)vinyl)benzene) has demonstrated antioxidant and anti-inflammatory effects in MPTP-induced Parkinson's disease mouse models .
DYRK1A Inhibitors
- Thiazolidin-4-ones: Certain 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones have been identified as DYRK1A inhibitors, potentially useful for treating neurological or oncological disorders .
- Inhibition of Cell Proliferation: Some of these compounds have also been evaluated for their in vitro inhibition of cell proliferation in various tumor cell lines .
Data Table: Nrf2 Activators
Other Applications and Considerations
- eIF4F Complex: There is an interest in developing pharmacological probes that can study the role of the eIF4F complex, which is involved in numerous pathological states. These probes could potentially lead to therapeutic agents for inflammatory, proliferative, and neurodegenerative disorders .
- Toxicity: In the development of thiazole-based therapeutics, it is important to consider toxicity. Research has shown that certain thiazole derivatives exhibit lower toxicity compared to others .
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related thiazole-acetic acid derivatives, focusing on substituent variations and their pharmacological or physicochemical impacts:
Substituent Effects on Bioactivity
Electron-Donating vs. 4-Chlorophenyl analogues () exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Positional Modifications :
- Substitution at thiazole position 2 with aryl groups is critical for PPAR ligand activity (e.g., GW501516 and GW0742) .
- Methyl or fluoro substituents on the phenyl ring (e.g., 4-methyl or 4-fluoro) can enhance metabolic stability by blocking oxidative degradation pathways .
Acetic Acid Moiety :
- The acetic acid group at position 5 is essential for hydrogen bonding with catalytic residues in enzymes like ADAMTS4. Derivatives without this group (e.g., esterified forms) show reduced inhibitory activity .
Pharmacological Relevance
- GW501516’s nM-range activity) highlights the need for optimization .
- Neuroprotection : Thiazole-acetic acid derivatives are investigated for neuroprotective roles in Parkinson’s disease, possibly via anti-inflammatory or antioxidant pathways .
Data Tables
Table 1: Comparative IC50 Values for ADAMTS5 Inhibitors
| Compound | IC50 (nM) | Key Structural Feature |
|---|---|---|
| This compound | 1000 | 4-Methoxyphenyl |
| [2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetic acid | 720 | 4-Methylphenyl |
| Reference Inhibitor | 50–100 | Complex heterocyclic scaffold |
Biological Activity
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its presence in various bioactive compounds, making it a candidate for drug development and biochemical studies. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Thiazole derivatives, including this compound, exhibit a range of biological activities due to their interaction with various biochemical targets. The compound has been reported to act as an antioxidant , analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , and cytotoxic agent .
Target Interactions
- Receptor Modulation : Thiazole derivatives can stimulate or block receptors in biological systems, influencing cellular responses.
- Enzyme Inhibition : These compounds have been shown to inhibit various enzymes involved in critical biochemical pathways, leading to therapeutic effects.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Analgesic | Provides pain relief through modulation of pain pathways. |
| Anti-inflammatory | Inhibits inflammatory mediators, reducing inflammation. |
| Antimicrobial | Effective against a range of bacterial and fungal strains. |
| Antitumor | Exhibits cytotoxic effects on various cancer cell lines. |
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole derivatives, including this compound.
- Anticancer Activity : Research has demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, one study evaluated the compound's effects on different tumor cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer), showing significant cytotoxicity with IC50 values below 10 μM .
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various bacterial strains. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other thiazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains both thiazole ring and methoxyphenyl group | Broad spectrum including anticancer and antimicrobial effects |
| 4-Methoxyphenylacetic acid | Lacks thiazole ring | Limited biological activity compared to thiazole derivatives |
| 2-Methoxyphenylacetic acid | Similar structure but different methoxy position | Variations in reactivity and applications |
Future Directions
The versatility of thiazole derivatives in medicinal chemistry suggests that further research could lead to the development of new therapeutic agents targeting various diseases. The ongoing exploration into their mechanisms of action will likely uncover additional applications in pharmacology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
